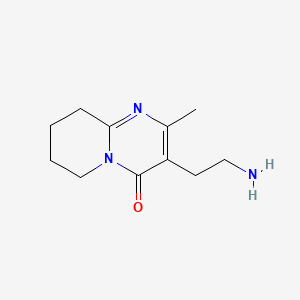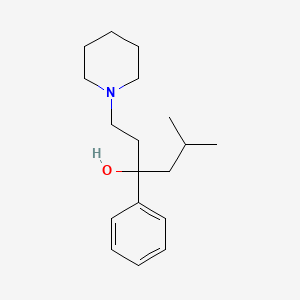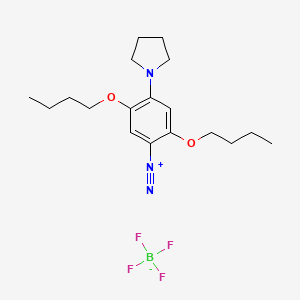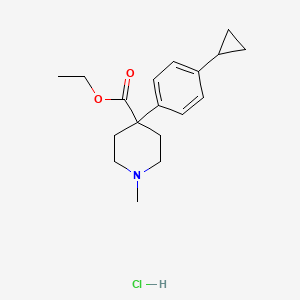
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring, a cyclopropylphenyl group, and an ethyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride involves several steps. The starting materials typically include piperidine, cyclopropylbenzene, and ethyl chloroformate. The synthetic route can be summarized as follows:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylphenyl Group: The cyclopropylphenyl group is introduced through a Friedel-Crafts alkylation reaction using cyclopropylbenzene and a suitable catalyst.
Esterification: The ethyl ester moiety is introduced through an esterification reaction using ethyl chloroformate.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Piperidinecarboxylic acid, 4-cyclopropyl-, ethyl ester, hydrochloride
- 4-Piperidinecarboxylic acid, 4-(4-biphenyl)-1-methyl-, ethyl ester, hydrochloride
- 4-Piperidinecarboxylic acid, 4-(4-phenyl)-1-methyl-, ethyl ester, hydrochloride
Uniqueness
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-methyl-, ethyl ester, hydrochloride is unique due to the presence of the cyclopropylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
130820-11-0 |
|---|---|
Molekularformel |
C18H26ClNO2 |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
ethyl 4-(4-cyclopropylphenyl)-1-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-21-17(20)18(10-12-19(2)13-11-18)16-8-6-15(7-9-16)14-4-5-14;/h6-9,14H,3-5,10-13H2,1-2H3;1H |
InChI-Schlüssel |
JJSSFMCWFLPJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=C(C=C2)C3CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






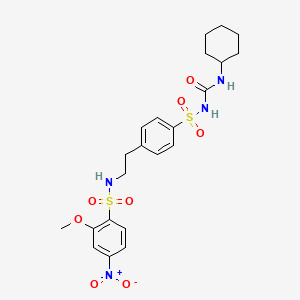

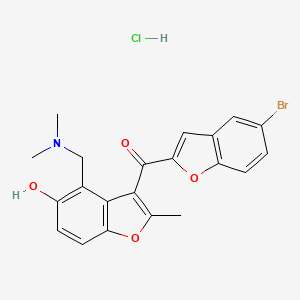
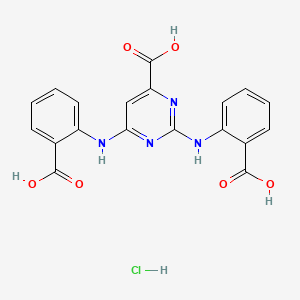
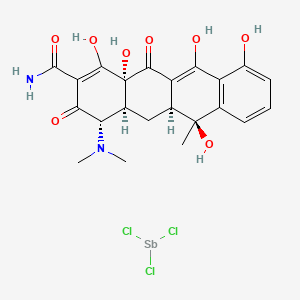
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)

